2,5-Difluoropyridin-4-amine
Overview
Description
2,5-Difluoropyridin-4-amine is a fluorinated pyridine derivative with the molecular formula C5H4F2N2. This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of fluorine atoms on the pyridine ring. Fluorinated compounds often exhibit enhanced stability, bioavailability, and metabolic resistance, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoropyridin-4-amine typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the Balz-Schiemann reaction, which involves the diazotization of 2,5-diaminopyridine followed by fluorination using tetrafluoroboric acid. Another approach is the direct fluorination of 2,5-diaminopyridine using Selectfluor or similar fluorinating agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,5-Difluoropyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules, such as biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various substituted pyridines.
Oxidation Products: Nitro derivatives.
Reduction Products: Amines.
Scientific Research Applications
2,5-Difluoropyridin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,5-Difluoropyridin-4-amine is primarily influenced by its ability to interact with biological targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The fluorine atoms enhance the compound’s binding affinity to target proteins and enzymes, potentially modulating their activity. Specific molecular targets and pathways may vary depending on the application and the biological system being studied .
Comparison with Similar Compounds
- 2,6-Difluoropyridin-4-amine
- 2,3-Difluoropyridin-4-amine
- 3,5-Difluoropyridin-4-amine
Comparison: 2,5-Difluoropyridin-4-amine is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to other difluoropyridine derivatives. The presence of fluorine atoms at the 2 and 5 positions can enhance the compound’s stability and alter its electronic properties, making it distinct from its isomers .
Properties
IUPAC Name |
2,5-difluoropyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N2/c6-3-2-9-5(7)1-4(3)8/h1-2H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXCZKPWEZVAJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189281-61-6 | |
Record name | 2,5-difluoropyridin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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